![molecular formula C10H14N4O4 B2895815 diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate CAS No. 672949-45-0](/img/structure/B2895815.png)
diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate
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Overview
Description
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is a chemical compound with the molecular formula C10H14N4O4 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves the construction of the triazole ring stepwise. The requisite amines are treated with sodium nitrite and then with LiAlH4 to give hydrazines .Molecular Structure Analysis
The molecular structure of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate consists of a triazole ring attached to a malonate group. The average mass of the molecule is 254.243 Da .Scientific Research Applications
Aromatase Inhibition for Cancer Research
This compound has been investigated for its potential as an aromatase inhibitor . Aromatase is an enzyme that synthesizes estrogen, and its inhibitors are crucial in the treatment of hormone-sensitive breast cancers. By inhibiting aromatase, this compound may reduce estrogen levels and slow the growth of cancer cells.
Development of Imaging Agents for PET/SPECT
Researchers have synthesized derivatives of this compound to develop imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies . These imaging techniques are vital for non-invasive cancer diagnostics.
Quantum Chemical Computations
The molecular structure of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate has been analyzed using quantum chemical computations under Density Functional Theory (DFT) . This analysis aids in understanding the electronic properties and reactivity of the compound.
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds . Heterocycles are a fundamental class of organic compounds with wide applications in pharmaceuticals and agrochemicals.
Custom Synthesis and Chemical Libraries
Lastly, this compound is available for custom synthesis , allowing researchers to use it as a building block in creating diverse chemical libraries. These libraries are essential for high-throughput screening in drug discovery.
Future Directions
properties
IUPAC Name |
diethyl 2-[(1,2,4-triazol-4-ylamino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-9(15)8(10(16)18-4-2)5-13-14-6-11-12-7-14/h5-7,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBBLVHOHQVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNN1C=NN=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate |
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